N-Methyl-L-phenylalanine tert-butyl ester

Description

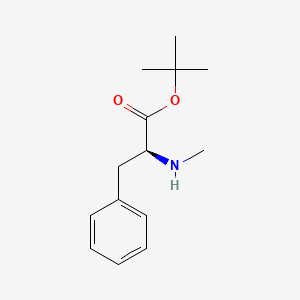

N-Methyl-L-phenylalanine tert-butyl ester (CAS 114525-94-9) is a modified amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features an N-methyl group on the α-amino nitrogen and a tert-butyl ester at the carboxyl terminus. The tert-butyl group enhances steric protection of the carboxyl moiety, making it acid-labile for selective deprotection . This compound is synthesized via coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) under inert conditions, similar to methods described for related esters .

The N-methylation reduces hydrogen bonding capacity, improving membrane permeability and metabolic stability in bioactive peptides . Its purity (95%) and commercial availability (e.g., Combi-Blocks catalog code JN-0131) make it a practical choice for research .

Properties

IUPAC Name |

tert-butyl (2S)-2-(methylamino)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKARLOPBFXQHH-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-L-phenylalanine tert-butyl ester can be synthesized through several methods. One common approach involves the protection of the amino group of L-phenylalanine using a tert-butyl ester group. The methylation of the amino group is typically achieved using methyl iodide in the presence of a base such as sodium hydride. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-phenylalanine tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

N-Methyl-L-phenylalanine tert-butyl ester has notable applications in medicinal chemistry, particularly in drug development. It is utilized as a precursor for synthesizing bioactive peptides and pharmaceuticals. The compound's ability to form stable esters allows for controlled release formulations in drug delivery systems.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of phenylalanine esters exhibit antimicrobial properties. For instance, quaternary ammonium compounds derived from L-phenylalanine esters have shown efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Phenylalanine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| N,N,N-triethyl ammonium L-phenylalanine methyl ester | Staphylococcus aureus | 15 |

| N,N,N-triethyl ammonium L-phenylalanine methyl ester | Bacillus cereus | 12 |

| L-Phenylalanine methyl ester | Pseudomonas aeruginosa | 9 |

Biochemical Applications

In biochemistry, this compound is employed in the study of protein interactions and enzyme mechanisms. Its structural similarity to natural amino acids makes it a useful tool for probing enzyme specificity and substrate interactions.

Case Study: Enzyme Hydrolysis

A study explored the regioselective hydrolysis of N-protected di-tert-butyl amino esters using pig liver esterase (PLE). The results indicated that the enzyme selectively hydrolyzed specific carboxylic acid groups, demonstrating how this compound can be utilized to study enzymatic processes .

Table 2: Regioselective Hydrolysis Results

| Substrate | Hydrolysis Rate (%) |

|---|---|

| N-protected di-tert-butyl L-phenylalanine | 85 |

| N-protected di-tert-butyl L-aspartate | 90 |

Material Science

In material science, this compound contributes to the development of polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Case Study: Polymer Synthesis

Research indicates that incorporating amino acid esters into biodegradable polymers enhances their mechanical properties while maintaining biodegradability. This application is particularly relevant for developing sustainable materials for medical devices .

Table 3: Mechanical Properties of Polymer Composites

| Composite Material | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control (without ester) | 25 | 300 |

| Polymer with N-Methyl-L-phenylalanine | 35 | 400 |

Mechanism of Action

The mechanism of action of N-Methyl-L-phenylalanine tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active N-Methyl-L-phenylalanine, which can then participate in various biochemical pathways. The methylated amino group may enhance the compound’s stability and reactivity, facilitating its incorporation into peptides and proteins .

Comparison with Similar Compounds

Substituent Variations: N-Methyl vs. Other Protecting Groups

- N-Boc-L-phenylalanine tert-butyl ester (CAS 65615-90-9): Replaces the N-methyl group with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is base-sensitive, requiring acidic conditions (e.g., trifluoroacetic acid) for removal, whereas the N-methyl group is permanent. This distinction affects synthetic strategies in stepwise peptide assembly .

- N-(Benzyloxycarbonyl)-L-phenylalanine tert-butyl ester (CAS 360575-05-9): Uses a benzyloxycarbonyl (Cbz) group, which is hydrogenolysis-labile. Unlike the N-methyl derivative, Cbz-protected compounds require catalytic hydrogenation for deprotection, limiting compatibility with reducible functional groups .

Ester Group Variations: tert-Butyl vs. Methyl or Other Esters

- L-Phenylalanine tert-butyl ester hydrochloride (CAS 15100-75-1): Shares the tert-butyl ester but lacks N-methylation. The hydrochloride salt form (melting point: 240°C) improves crystallinity but requires neutralization before coupling reactions .

- Methoxycarbonyl L-phenylalanine tert-butyl ester (from ): Incorporates a methoxycarbonyl group on the amino terminus. This electron-withdrawing group alters reactivity in nucleophilic acyl substitution compared to the N-methyl analogue .

- N-tert-Butyloxycarbonyl-p-vinyl-L-phenylalanine methyl ester (): Features a methyl ester and a p-vinyl substituent. The methyl ester is less sterically hindered than tert-butyl, enabling faster hydrolysis under basic conditions .

Peptide Derivatives and Dipeptides

- 1-(D-3-Acetylthio-2-methylpropanoyl)-L-prolyl-L-phenylalanine tert-butyl ester (): A dipeptide with a tert-butyl ester and acetylthio moiety. The N-methyl group in our target compound reduces steric clash during cyclization compared to bulkier acylated proline derivatives .

- Boc-Leu-Phe-OMe (CAS 5874-73-7): A dipeptide with a methyl ester and Boc protection. The tert-butyl ester in our compound offers greater stability in acidic environments during solid-phase peptide synthesis .

Key Data and Research Findings

Physical and Chemical Properties

| Compound Name | CAS Number | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| N-Methyl-L-phenylalanine tert-butyl ester | 114525-94-9 | Not reported | Soluble in DMF, THF | N-methyl, tert-butyl ester |

| L-Phenylalanine tert-butyl ester HCl | 15100-75-1 | 240 | Soluble in methanol | Free amine, tert-butyl ester |

| Boc-Phe-OMe | 141190-94-5 | Not reported | Soluble in CHCl₃ | Boc, methyl ester |

| Methoxycarbonyl L-phenylalanine tert-butyl ester | - | Not reported | Soluble in EtOAc | Methoxycarbonyl, tert-butyl |

Stability and Reactivity

Biological Activity

N-Methyl-L-phenylalanine tert-butyl ester is a modified amino acid that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Synthesis

The synthesis of this compound involves several steps, including the protection of functional groups and N-methylation. The general procedure includes:

- Protection : The amino group of L-phenylalanine is protected using a tert-butyl group to form tert-butyl L-phenylalanine.

- Methylation : The protected amino acid is then methylated using methyl iodide in the presence of a base such as sodium hydride.

- Deprotection : Finally, the tert-butyl protecting group is removed to yield this compound.

This compound can be synthesized with good yields through optimized reaction conditions involving various coupling agents like DCC (Dicyclohexylcarbodiimide) and bases such as triethylamine (TEA) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, studies have shown:

- Antifungal Activity : The compound has demonstrated potent activity against dermatophytes and pathogenic fungi, with minimum inhibitory concentration (MIC) values as low as 6 μg/mL against Candida albicans and other dermatophytes .

- Bacterial Activity : Moderate activity was observed against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, while little to no activity was noted against Gram-positive bacteria like Staphylococcus aureus .

Anthelmintic Activity

This compound has also been evaluated for its anthelmintic properties. It showed better efficacy than the standard drug Mebendazole at a concentration of 2 mg/mL against various earthworm species, indicating its potential use in treating parasitic infections .

Study 1: Synthesis and Bioactivity

A study focused on synthesizing N-methylated tetracyclopeptides, including derivatives of N-Methyl-L-phenylalanine, highlighted their enhanced biological activities compared to their non-methylated counterparts. The study reported that these compounds possess improved solubility and bioavailability, which are critical factors in drug design .

Study 2: N-Arylation Methodology

Another research effort developed a method for the N-arylation of amino acid esters, including this compound. This study emphasized maintaining enantiomeric purity during synthesis while achieving high yields of the desired products. The findings suggest that modifications to the reaction conditions can significantly impact the racemization rates of amino acid derivatives .

Comparative Biological Activity Table

| Compound | Antifungal Activity (MIC μg/mL) | Bacterial Activity (Gram-negative) | Bacterial Activity (Gram-positive) | Anthelmintic Activity |

|---|---|---|---|---|

| This compound | 6 | Moderate | Little | Effective |

| Mebendazole | - | - | - | Standard |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-Methyl-L-phenylalanine tert-butyl ester, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves peptide coupling under anhydrous conditions. For example, L-phenylalanine tert-butyl ester hydrochloride can react with activated acylating agents (e.g., mixed anhydrides or carbodiimide-activated intermediates) in tetrahydrofuran (THF) at low temperatures (-20°C to -15°C) to prevent racemization. Post-reaction, purification via silica gel chromatography (e.g., chloroform-methanol mixtures) is essential to isolate the product . Yield optimization requires strict control of stoichiometry, temperature, and inert atmospheres (e.g., nitrogen) to minimize side reactions .

Q. How does the tert-butyl ester group enhance stability during peptide synthesis?

- Methodology : The tert-butyl ester acts as a steric protecting group for carboxylic acids, preventing unwanted nucleophilic attack or hydrolysis during peptide elongation. Its bulkiness reduces reactivity in basic or acidic conditions, making it ideal for orthogonal protection strategies. Deprotection is typically achieved via acidolysis (e.g., trifluoroacetic acid), which selectively cleaves the ester without affecting other labile groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields when scaling up the synthesis of this compound?

- Data Analysis : Discrepancies in yields often arise from differences in purification techniques or reaction scalability. For instance, flash column chromatography (used in small-scale syntheses ) may become inefficient at larger scales, necessitating alternative methods like recrystallization or gradient extraction. Systematic studies comparing solvent systems (e.g., ethyl acetate vs. hexane/acetone) and catalyst loadings (e.g., Pd(PPh₃)Cl₂ in cross-coupling reactions ) are critical for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.